Flecainide

Catalog No.
S528058
CAS No.
54143-55-4
M.F
C17H20F6N2O3
M. Wt
414.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flecainide

CAS Number

54143-55-4

Product Name

Flecainide

IUPAC Name

N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Molecular Formula

C17H20F6N2O3

Molecular Weight

414.34 g/mol

InChI

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)

InChI Key

DJBNUMBKLMJRSA-UHFFFAOYSA-N

SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F

Solubility

3.24e-02 g/L

Synonyms

Apocard, Flécaïne, Flecadura, Flecainid Isis, Flecainid-Isis, Flecainide, Flecainide Acetate, Flecainide Monoacetate, Flecainide Monoacetate, (+-)-Isomer, Flecainide Monoacetate, (R)-Isomer, Flecainide Monoacetate, (S)-Isomer, Flecainide, (R)-Isomer, Flecainide, (S)-Isomer, Flecainide, 5-HO-N-(6-oxo)-Derivative, Flecainide, 5-HO-N-(6-oxo)-Derivative, (+-)-Isomer, Flecatab, R818, Tambocor

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F

Description

The exact mass of the compound Flecainide is 414.1378 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 48.4 mg/ml at 37 °c (acetate form)3.24e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 719273. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Flecainide exerts its effect by inhibiting voltage-gated sodium channels (Nav1.5) in the cardiac muscle cells. These channels play a crucial role in the initiation and propagation of electrical impulses within the heart. By blocking sodium channels, flecainide reduces the rate of sodium influx during the action potential, thereby slowing down electrical conduction and decreasing the heart rate. This mechanism is particularly beneficial in conditions where rapid or irregular heartbeats are present [].

Therapeutic Applications

Scientific research supports the use of flecainide in managing various cardiac arrhythmias:

  • Supraventricular Tachycardias

    Flecainide is a well-established treatment for paroxysmal supraventricular tachycardias (PSVTs), including atrioventricular nodal reentrant tachycardia (AVNRT) and atrial fibrillation (AF). Studies have demonstrated its efficacy in converting these arrhythmias back to a normal sinus rhythm and preventing their recurrence [, ].

  • Ventricular Arrhythmias

    Research suggests flecainide can be beneficial in specific types of ventricular arrhythmias, particularly catecholaminergic polymorphic ventricular tachycardia (CPVT) []. In patients with CPVT who do not respond to conventional therapy, flecainide has shown promise in reducing or even reversing arrhythmic episodes.

Important Note

It is crucial to remember that flecainide is not recommended for all patients with structural heart disease due to a potential proarrhythmic effect, where it can worsen arrhythmias.

Ongoing Research

While flecainide has established applications in arrhythmia management, scientific research continues to explore its potential benefits and limitations. Some ongoing areas of investigation include:

  • Optimizing treatment strategies

    Research is ongoing to determine the most effective dosing regimens and identify patient-specific factors that may influence the response to flecainide therapy.

  • Combination therapy

    Studies are exploring the potential benefits of combining flecainide with other antiarrhythmic medications or ablation procedures to achieve better control of complex arrhythmias.

  • Safety profiles in specific populations

    Further research is needed to understand the safety and efficacy of flecainide in specific patient groups, such as children and pregnant women.

Flecainide is a class Ic antiarrhythmic agent primarily used to treat life-threatening cardiac arrhythmias, such as paroxysmal supraventricular tachycardia and atrial fibrillation. It works by blocking sodium channels in cardiac cells, which prolongs depolarization and increases the refractory period of the heart, thereby stabilizing the heartbeat. Flecainide was approved by the Food and Drug Administration in 1984 and is marketed under various brand names, including Tambocor .

The chemical structure of flecainide is represented by the formula C17H20F6N2O3C_{17}H_{20}F_{6}N_{2}O_{3}, and it has a molecular weight of approximately 414.34 g/mol. Its unique structure includes a piperidine moiety and two trifluoroethoxy groups, contributing to its pharmacological properties .

Flecainide acts by selectively blocking voltage-gated sodium channels in the heart []. These channels are responsible for the rapid influx of sodium ions during the action potential, which triggers heart muscle contraction. By blocking these channels, flecainide slows down the conduction of electrical impulses in the heart, thereby controlling abnormal heart rhythms [].

The amide groups in flecainide's structure are believed to be crucial for its interaction with the specific binding site on sodium channels.

Flecainide can cause side effects, including dizziness, lightheadedness, visual disturbances, and proarrhythmic effects (worsening arrhythmias) []. It is crucial to be aware of potential drug interactions, as flecainide can interact with various other medications [].

Toxicity

The median lethal dose (LD50) of flecainide in rats is 192 mg/kg []. However, this data is for informational purposes only, and overdose in humans can occur at much lower doses.

Flammability

Flecainide is not flammable [].

Reactivity

Flecainide can degrade in the presence of light and heat [].

During its synthesis and metabolism:

  • Synthesis: The synthesis of flecainide involves several steps, including:
    • Acetylation of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone.
    • Conversion of hydroquinone to 1,4-bis(2,2,2-trifluoroethoxy)benzene using trifluoroethyl triflate.
    • Formation of an acid chloride from benzoic acid followed by reaction with 2-(aminomethyl)piperidine to yield flecainide .
  • Metabolism: Flecainide is primarily metabolized in the liver by cytochrome P450 enzymes (CYP2D6 and CYP1A2) into several metabolites, including meta-O-dealkylated flecainide, which retains some pharmacological activity .

Flecainide's primary mechanism of action involves the inhibition of sodium channels (Nav1.5) in cardiac tissues. This action reduces excitability and conduction velocity in the heart, particularly affecting the His-Purkinje system and ventricular myocardium. Additionally, flecainide inhibits potassium ion channels and ryanodine receptors, which further modulates calcium release from the sarcoplasmic reticulum .

Pharmacodynamics

  • Prolongation of Action Potential: Flecainide prolongs depolarization and increases refractory periods in both atrial and ventricular muscle fibers.
  • Use-Dependence: The drug's effects intensify with increased heart rates, making it particularly effective for tachyarrhythmias .

The synthesis of flecainide can be summarized as follows:

  • Starting Materials: The process begins with trifluoroethoxybenzene derivatives.
  • Key Steps:
    • Acetylation to produce an intermediate acetophenone.
    • Conversion to an acid chloride.
    • Reaction with 2-(aminomethyl)piperidine or 2-(aminomethyl)pyridine.
    • Catalytic hydrogenation to yield flecainide .

This multi-step synthesis is complex due to the need for specific reagents and conditions that ensure high yields while minimizing byproducts.

Flecainide is primarily used in clinical settings for:

  • Atrial Fibrillation: It helps restore normal sinus rhythm in patients without structural heart disease.
  • Paroxysmal Supraventricular Tachycardia: Effective in controlling episodes of rapid heartbeats originating above the ventricles.
  • Ventricular Tachycardia: Used in certain cases of sustained ventricular tachycardia .

Flecainide interacts with various pharmaceuticals due to its metabolism through the cytochrome P450 system. Notable interactions include:

  • Increased Effects: Co-administration with other myocardial depressants can enhance cardiac effects.
  • Altered Metabolism: Flecainide may inhibit or alter the elimination of drugs metabolized by CYP2D6 or CYP1A2 .
  • Monitoring Required: Patients on flecainide should be closely monitored for potential drug interactions that could lead to adverse effects.

Flecainide shares similarities with other antiarrhythmic agents but possesses unique characteristics that distinguish it from them.

Compound NameClassMechanism of ActionUnique Features
PropafenoneClass IcSodium channel blockerAlso has beta-blocking activity
SotalolClass IIIPotassium channel blockerProlongs QT interval
AmiodaroneClass IIIBlocks sodium, potassium, and calcium channelsLong half-life; multiple mechanisms
QuinidineClass IaSodium channel blockerAlso has antimalarial properties

Uniqueness of Flecainide

Flecainide's specificity for sodium channels and its use-dependence make it particularly effective for treating certain types of tachyarrhythmias without significantly affecting repolarization phases compared to other agents like sotalol or amiodarone .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

414.13781148 g/mol

Monoisotopic Mass

414.13781148 g/mol

Heavy Atom Count

28

LogP

3.78
3.78 (LogP)
4.6

Appearance

Solid powder

Melting Point

228-229

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K94FTS1806

Related CAS

54143-56-5 (monoacetate)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

In New Zealand and America, flecainide is indicated to prevent supraventricular arrhythmias and ventricular arrhythmias. In the United States, it is also indicated to prevent paroxysmal atrial fibrillation and flutter.

Livertox Summary

Flecainide is an oral antiarrhythmic agent that has been in use for several decades. Long term flecainide therapy is associated with a low rate of serum enzyme elevations and is a very rare cause of clinically apparent acute liver injury.

Drug Classes

Antiarrhythmic Agents

Pharmacology

Flecainide inhibits the action of sodium and potassium ion channels in the heart, raising the threshold for depolarization and correcting arrhythmias.[A186931] Flecainide has a long duration of action, allowing for once daily dosing.[L8878] The therapeutic index is narrow.[A37372] Patients should not take this medication if there is already structural heart disease or left ventricular systolic dysfunction.[L8878]
Flecainide is a synthetic agent derived from trifluoroethoxy-benzamide exhibiting antiarrhythmic and local anesthetic activity. As a class Ic antiarrhythmic that blocks sodium channels, flecainide depresses polarization phase 0 and decreases the induction velocity of the His-Purkinje system. It also decreases phase 4 slope and increases the depolarization threshold. (NCI04)

MeSH Pharmacological Classification

Voltage-Gated Sodium Channel Blockers

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01B - Antiarrhythmics, class i and iii
C01BC - Antiarrhythmics, class ic
C01BC04 - Flecainide

Mechanism of Action

Flecainide blocks fast inward sodium channels and slowly unbinds during diastole, prolonging the refractory period of the heart. This blockade also shortens the duration of action potentials through the Purkinjie fibers. Flecainide also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers. Finally, flecainide also blocks ryanodine receptor opening, reducing calcium release from sarcoplasmic reticulum, which reduces depolarization of cells.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

54143-55-4

Absorption Distribution and Excretion

Oral flecainide has a Tmax of 3-4h and a bioavialability of 90%. Taking flecainide with food or aluminum hydroxide antacids do not significantly affect the absorption of flecainide.
Approximately 86% of a single oral dose is eliminated in the urine, with 42% as unchanged flecainide and 14% as meta-O-dealkylated flecainide, a similar amount of the meta-O-dealkylated lactam of flecainide, approximately 3% as an unidentified acid metabolite, and <1% as 2 other unknown metabolites. 5% is eliminated in the feces.
The average volume of distribution in 8 male subjects is 5.0-13.4L/kg.
The average clearance of intravenous flecainide is 4.6-12.1mL/min/kg in 8 male subjects. For oral flecainide, the clearance was 4-20mL/min/kg.

Metabolism Metabolites

Flecainide is mainly metabolized to meta-O-dealkylated flecainide or the meta-O-dealkylated lactam of flecainide. Meta-O-dealkylated flecainide has 20% the activity of flecainide. Both of these metabolites are generally detected as glucuronide or sulfate conjugates. Flecainide’s metabolism involves the action of CYP2D6 and CYP1A2.
Hepatic. Flecainide does not undergo any consequential presystemic biotransformation. The two major urinary metabolites are meta-O-dealkylated flecainide (active, but about one-fifth as potent) and the meta-O-dealkylated lactam of flecainide (non-active metabolite). The absoprtion is nearly complete following oral administration. Hepatic. Flecainide does not undergo any consequential presystemic biotransformation. The two major urinary metabolites are meta-O-dealkylated flecainide (active, but about one-fifth as potent) and the meta-O-dealkylated lactam of flecainide (non-active metabolite). Route of Elimination: In healthy subjects, about 30% of a single oral dose (range, 10 to 50%) is excreted in urine as unchanged drug. Several minor metabolites (3% of the dose or less) are also found in urine; only 5% of an oral dose is excreted in feces. In patients, free (unconjugated) plasma levels of the two major metabolites are very low (less than 0.05 ug/mL). Half Life: 20 hours (range 12-27 hours)

Wikipedia

Flecainide
VM_(nerve_agent)

Biological Half Life

In healthy subjects, intravenous flecainide has an average half life of 13 hours for a single dose and 16 hours for multiple oral doses. In patients with a ventricular premature complex, flecainide has a half life of 20 hours. The half life of meta-O-dealkylated flecainide, a major metabolite of flecainide, is 12.6h.

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
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7: Pott C, Dechering DG, Reinke F, Muszynski A, Zellerhoff S, Bittner A, Köbe J, Wasmer K, Schulze-Bahr E, Mönnig G, Kotthoff S, Eckardt L. Successful treatment of catecholaminergic polymorphic ventricular tachycardia with flecainide: a case report and review of the current literature. Europace. 2011 Jun;13(6):897-901. doi: 10.1093/europace/euq517. Epub 2011 Feb 2. Review. PubMed PMID: 21292648.
8: Aliot E, Capucci A, Crijns HJ, Goette A, Tamargo J. Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation. Europace. 2011 Feb;13(2):161-73. doi: 10.1093/europace/euq382. Epub 2010 Dec 7. Review. PubMed PMID: 21138930; PubMed Central PMCID: PMC3024037.
9: Camm AJ, Savelieva I. Some patients with paroxysmal atrial fibrillation should carry flecainide or propafenone to self treat. BMJ. 2007 Mar 24;334(7594):637. Review. PubMed PMID: 17379911; PubMed Central PMCID: PMC1832060.
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13: Paperini L, Davini A, Lattanzi F, Topi A, Reisenhofer B, Squarcini G, Paci A, Topi PL. [Propafenone and flecainide in the therapy of ventricular arrhythmias]. Minerva Cardioangiol. 1995 Oct;43(10):449-57. Review. Italian. PubMed PMID: 8819814.
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